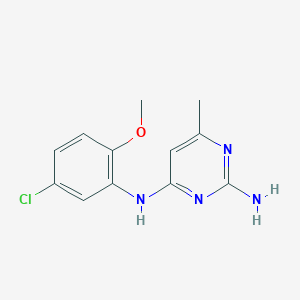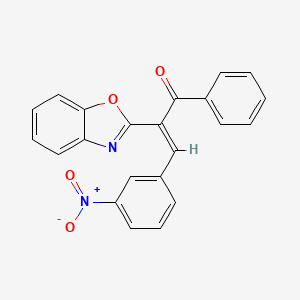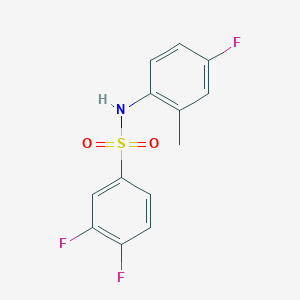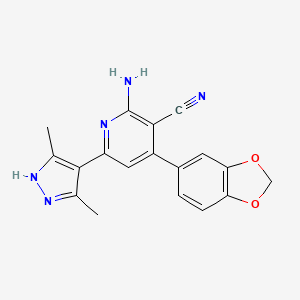
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine, also known as PD0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It was first discovered and synthesized by Pfizer in 2004 as a potential treatment for cancer. PD0332991 has shown promising results in preclinical studies and has been tested in clinical trials for various types of cancer.
Mecanismo De Acción
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine works by binding to the ATP-binding site of CDK4 and CDK6, preventing their activation and subsequent phosphorylation of the retinoblastoma protein (Rb). This leads to cell cycle arrest in the G1 phase and prevents cancer cells from progressing through the cell cycle.
Biochemical and Physiological Effects:
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-characterized mechanism of action. However, N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine has some limitations as well. It is not effective against all types of cancer and may have limited efficacy in certain patient populations. In addition, its use may be limited by drug resistance and toxicity.
Direcciones Futuras
There are several future directions for research on N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine. One area of interest is the development of combination therapies that include N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine and other cancer treatments. Another area of interest is the identification of biomarkers that can predict response to N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine treatment. Additionally, there is ongoing research into the development of next-generation CDK4/6 inhibitors that may have improved efficacy and reduced toxicity.
Métodos De Síntesis
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyaniline to form 2-chloro-5-nitro-N-(2-methoxyphenyl)benzamide. This compound is then reduced to N-(2-methoxyphenyl)-2-chloro-5-aminobenzamide, which is further reacted with 6-methyl-2,4-diaminopyrimidine to form N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine.
Aplicaciones Científicas De Investigación
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its potential as a cancer treatment. It has been shown to selectively inhibit CDK4 and CDK6, which are involved in the regulation of the cell cycle. By inhibiting these kinases, N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine can prevent cancer cells from proliferating and dividing.
Propiedades
IUPAC Name |
4-N-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-7-5-11(17-12(14)15-7)16-9-6-8(13)3-4-10(9)18-2/h3-6H,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDDPFLTAOUWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377697.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine](/img/structure/B5377704.png)
![4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5377708.png)
![2-bromo-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377713.png)
![2-ethyl-4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5377717.png)
![(3S)-4-({5-[(4-acetyl-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5377728.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5377732.png)

![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5377777.png)

![3-(methylthio)-N-((1S*,2R*)-2-{[1-(2-pyrazinylcarbonyl)-4-piperidinyl]amino}cyclobutyl)propanamide](/img/structure/B5377789.png)
![N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5377791.png)
![ethyl 2,5,6-trichloro-4-{[4-(trifluoromethoxy)phenyl]amino}nicotinate](/img/structure/B5377797.png)